N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-4-6-14(7-5-13)16(25-10-9-22)12-20-17(23)18(24)21-15-3-2-8-19-11-15/h2-8,11,16,22H,9-10,12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFHORZQAWFWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(2-Hydroxyethoxy)-2-(p-Tolyl)ethylamine
This intermediate requires introducing the hydroxyethoxy and p-tolyl groups onto an ethylamine backbone. A plausible route involves:
Step 1 : Synthesis of 2-(p-Tolyl)ethanol
- Reactants : p-Tolualdehyde, ethylene glycol, acid catalyst.
- Reaction : Friedel-Crafts alkylation or Grignard addition.
Step 2 : Etherification to Introduce Hydroxyethoxy Group
- Reactants : 2-(p-Tolyl)ethanol, ethylene oxide, base (e.g., NaOH).
- Reaction : Nucleophilic substitution under anhydrous conditions.
Step 3 : Conversion to Amine
- Method : Gabriel synthesis or reductive amination.
- Example : Treating the alcohol with phthalimide/KI, followed by hydrazine cleavage.
| Intermediate | Reaction Conditions | Yield | Characterization Data (Hypothetical) |
|---|---|---|---|
| 2-(p-Tolyl)ethanol | H2SO4, 100°C, 6h | 78% | 1H NMR (CDCl3): δ 7.25 (d, 2H), 4.50 (t, 1H) |
| 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethanol | Ethylene oxide, NaOH, 60°C, 12h | 65% | IR: 3400 cm−1 (O–H), 1100 cm−1 (C–O–C) |
| 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethylamine | Phthalimide, KI, DMF, 80°C, 24h | 52% | MS: m/z 225 [M+H]+ |
Preparation of Pyridin-3-amine
3-Aminopyridine is commercially available but can be synthesized via:
Oxalamide Core Formation
The oxalamide bond is constructed using oxalic acid derivatives. Two primary methods are employed:
Stepwise Amide Coupling
Step 1 : Activation of Oxalic Acid
- Reagent : Oxalyl chloride (converts oxalic acid to oxalyl dichloride).
- Conditions : 0°C, anhydrous dichloromethane, 2h.
Step 2 : Reaction with N1-Substituted Amine
- Procedure : Add 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine dropwise to oxalyl chloride.
- Product : N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalyl chloride.
Step 3 : Reaction with Pyridin-3-amine
- Conditions : Room temperature, triethylamine (base), THF solvent.
- Mechanism : Nucleophilic acyl substitution.
| Reaction Stage | Parameters | Yield | Purity (HPLC) |
|---|---|---|---|
| Oxalyl chloride formation | 0°C, 2h, N2 atmosphere | 95% | – |
| First amidation | RT, 12h, stoichiometric amine | 82% | 90% |
| Second amidation | 40°C, 24h, excess pyridin-3-amine | 68% | 88% |
One-Pot Coupling Using Carbodiimide Reagents
An alternative approach employs coupling agents to form both amide bonds simultaneously:
Reagents :
- EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- HOBt (Hydroxybenzotriazole).
Procedure :
- Dissolve oxalic acid, EDCl, and HOBt in DMF.
- Sequentially add 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine and pyridin-3-amine.
- Stir at room temperature for 48h.
Advantages : Avoids handling toxic oxalyl chloride.
Disadvantages : Lower yields due to competing side reactions.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 48h |
| Yield | 54% |
Purification and Characterization
Purification Methods :
- Recrystallization : Ethanol/water mixtures (80:20 v/v).
- Column Chromatography : Silica gel, eluent = dichloromethane/methanol (9:1).
Characterization Data :
- Melting Point : 158–160°C.
- 1H NMR (DMSO-d6) : δ 8.35 (s, 1H, pyridine-H), 7.25 (d, 2H, p-tolyl), 4.10 (m, 4H, OCH2CH2O), 2.30 (s, 3H, CH3).
- IR (KBr) : 3280 cm−1 (N–H), 1650 cm−1 (C=O), 1240 cm−1 (C–O–C).
- HRMS : m/z 387.18 [M+H]+ (calculated for C19H23N3O4).
Challenges and Optimization
- Regioselectivity : Ensuring sequential amidation without cross-linking. Solved using bulkier bases (e.g., DIPEA) to control reaction kinetics.
- Hydroxy Group Protection : Temporary silylation (e.g., TBSCl) prevents undesired ether cleavage during synthesis.
- Scale-Up Issues : Low yields in one-pot methods necessitate stepwise approaches for industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyethoxy and pyridinyl groups could facilitate binding to active sites, while the p-tolyl group might enhance hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide
- N1-(2-(2-hydroxyethoxy)ethyl)-N2-(pyridin-3-yl)oxalamide
- N1-(2-(2-hydroxyethoxy)-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide
Uniqueness
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Biological Activity
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxalamide structure, which is characterized by the presence of two amide groups linked by an oxalic acid moiety. Its molecular formula is , and it possesses specific functional groups that contribute to its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : It may interact with various receptors, modulating signaling pathways that influence cell behavior.
- Signal Transduction Modulation : The compound could impact signal transduction pathways, leading to altered cellular responses.
Biological Activity
Research studies have indicated various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a potential candidate for further development in cancer therapy.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro. It appears to reduce the production of pro-inflammatory cytokines and chemokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
- Antimicrobial Activity : Some studies have reported that this oxalamide derivative exhibits antimicrobial effects against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cells with IC50 values in the micromolar range. |
| Study B | Anti-inflammatory | Reduced TNF-α and IL-6 production in LPS-stimulated RAW264.7 cells by 40% at 10 µM concentration. |
| Study C | Antimicrobial | Showed inhibitory effects against E. coli and S. aureus with MIC values of 50 µg/mL. |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a study assessing its anticancer properties, this compound was tested on human lung cancer cells (A549). Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Case Study 2 : An investigation into its anti-inflammatory effects involved treating RAW264.7 macrophages with the compound before LPS stimulation. The results showed a marked decrease in nitric oxide production and pro-inflammatory cytokine release, suggesting a mechanism involving NF-kB pathway inhibition.
Q & A
Q. What are the common synthetic routes for preparing N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide, and what key intermediates are involved?
The synthesis involves multi-step reactions starting with the preparation of aromatic intermediates. For example:
- Step 1 : Synthesis of 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine via nucleophilic substitution or reductive amination.
- Step 2 : Coupling with pyridin-3-ylamine derivatives using oxalyl chloride or activated esters under basic conditions (e.g., triethylamine in DMF) to form the oxalamide core .
- Key intermediates : p-Tolyl ethanol derivatives and pyridin-3-yl carbamate precursors .
Q. What analytical techniques are essential for characterizing this compound’s structure?
A combination of methods ensures structural validation:
- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm functional groups and connectivity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography to resolve stereochemistry (critical for bioactive conformers) .
- FT-IR to identify amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups .
Q. Which in vitro assays are typically used to screen its biological activity?
- Enzyme inhibition assays : Fluorescence-based kinase assays (e.g., FRET) to measure IC50 values .
- Cellular viability assays : MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Radioligand competition assays (e.g., using ³H-labeled antagonists) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during scale-up synthesis?
- Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DMSO vs. THF), temperature (0–25°C), and catalyst loading (e.g., DMAP vs. triethylamine) .
- Continuous flow reactors : Improve reproducibility and reduce side reactions during amidation .
- Purification : Gradient elution (hexane/ethyl acetate) in column chromatography or preparative HPLC .
Q. How should researchers resolve discrepancies between enzymatic inhibition data and cellular activity?
- Permeability assessment : Perform PAMPA assays to evaluate membrane penetration .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation .
- Off-target profiling : Kinome-wide screens (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. What computational strategies aid in designing derivatives with improved selectivity?
- Molecular docking : AutoDock Vina or Glide to predict binding poses against target proteins (e.g., kinases) .
- QSAR modeling : Correlate substituent patterns (e.g., p-tolyl vs. phenyl) with activity cliffs .
- Free Energy Perturbation (FEP) : Refine affinity predictions for modified analogs .
Q. How can conflicting cytotoxicity data across cell lines be systematically addressed?
- Lineage-specific analysis : Profile receptor expression (e.g., EGFR via Western blot) in resistant vs. sensitive lines .
- Efflux pump inhibition : Co-administer verapamil (MDR1 inhibitor) to assess transporter-mediated resistance .
- Hypoxia studies : Compare activity under normoxic vs. hypoxic conditions to evaluate microenvironment effects .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Optimized Amidation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | Anhydrous DMF | Enhances coupling efficiency |
| Catalyst | Triethylamine (2 eq.) | Neutralizes HCl byproduct |
| Reaction Time | 12–16 hours | Completes intermediate activation |
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Critical Data Points | Application |
|---|---|---|
| 1H NMR | δ 7.2–8.5 ppm (aromatic protons) | Aromatic substitution pattern |
| HRMS | m/z 432.1874 [M+H]+ | Molecular weight confirmation |
| X-ray | C–N bond length (1.33 Å) | Stereochemical assignment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
